molecular formula C21H20N6O5 B2579885 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396815-77-2

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Katalognummer B2579885
CAS-Nummer: 1396815-77-2
Molekulargewicht: 436.428
InChI-Schlüssel: HITSCEYGWIELJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activities

Researchers have developed new synthetic routes to create novel benzamide-based compounds, including derivatives that are structurally related to the specified chemical. These compounds have shown significant antiviral activities, particularly against avian influenza virus H5N1, demonstrating their potential as antiviral agents. The synthesis involves reactions of benzoyl isothiocyanate with various reagents, leading to compounds with promising antiviral properties (Hebishy et al., 2020).

Antibacterial and Biofilm Inhibition

A study focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which were evaluated for their antibacterial efficacy and ability to inhibit bacterial biofilms. These compounds, particularly those with specific substitutions, displayed potent antibacterial activities and were effective in inhibiting biofilms, a crucial factor in combating bacterial resistance (Mekky & Sanad, 2020).

Antimicrobial Activity

The antimicrobial efficacy of new piperazine and triazolo-pyrazine derivatives was assessed, revealing that certain compounds possess superior antimicrobial activity. This underscores the potential of these derivatives as candidates for developing new antimicrobial agents. The study highlighted the synthesis approach and the evaluation against various microbial strains, offering insights into their action mechanism and potential applications (Patil et al., 2021).

Anti-tubercular Agents

Another research initiative aimed at designing and synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives to combat tuberculosis. Several of these derivatives exhibited significant anti-tubercular activity, indicating their potential as novel therapeutic agents against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

Piperazine Synthesis Advances

The synthesis of piperazine, a core component of the compound , has been the focus of recent advances, highlighting methods for constructing the piperazine ring system. This research provides valuable insights into the synthesis of carbon-substituted piperazines, which are prevalent in pharmaceutical compounds, including those with potential for treating various diseases (Gettys et al., 2017).

Eigenschaften

IUPAC Name

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5/c28-19(15-10-22-3-4-23-15)25-21-24-16(12-30-21)20(29)27-7-5-26(6-8-27)11-14-1-2-17-18(9-14)32-13-31-17/h1-4,9-10,12H,5-8,11,13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITSCEYGWIELJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.